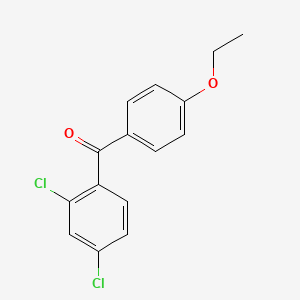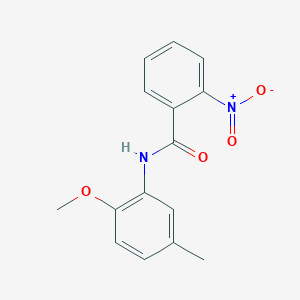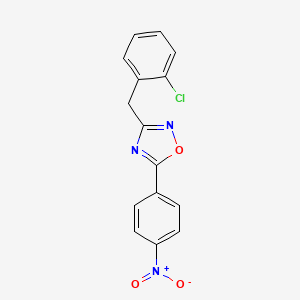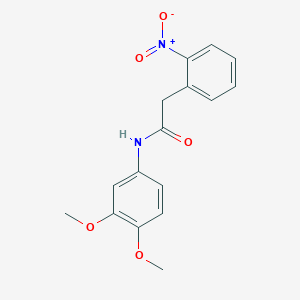![molecular formula C18H14Br2N6O8 B5739807 N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ENBAH and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ENBAH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. ENBAH has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, ENBAH can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ENBAH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, ENBAH has been found to have anti-inflammatory and antioxidant properties. ENBAH has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ENBAH has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, ENBAH has been found to be non-toxic and has a low risk of causing adverse effects in laboratory animals. However, there are also some limitations to using ENBAH in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, ENBAH has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on ENBAH. One direction is to further investigate its anti-cancer properties and to explore its potential as a cancer therapy. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ENBAH and to identify its molecular targets. Finally, more research is needed to investigate the safety and efficacy of ENBAH in human clinical trials.
Méthodes De Synthèse
ENBAH can be synthesized using a simple and straightforward method. The starting materials for the synthesis are 2-(4-bromo-2-nitrophenoxy)acetic acid and hydrazine hydrate. These two compounds are reacted in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 2-(4-bromo-2-nitrophenoxy)acetohydrazide. This intermediate is then reacted with ethylene glycol to form the final product, N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide].
Applications De Recherche Scientifique
ENBAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. ENBAH has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, ENBAH has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N6O8/c19-11-1-3-15(13(7-11)25(29)30)33-9-17(27)23-21-5-6-22-24-18(28)10-34-16-4-2-12(20)8-14(16)26(31)32/h1-8H,9-10H2,(H,23,27)(H,24,28)/b21-5+,22-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPSITZQVIGHT-OXAZHYLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)





![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5739782.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
